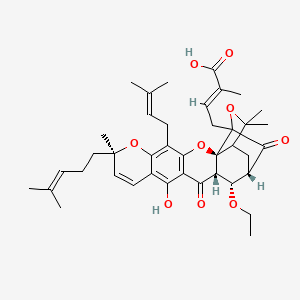
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a cyclohexyloxy group and a boronate ester
Méthodes De Préparation
The synthesis of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the Cyclohexyloxy Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a cyclohexyloxy group, often using cyclohexanol and a suitable catalyst.
Boronate Ester Formation:
Analyse Des Réactions Chimiques
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where the boronate ester reacts with aryl halides to form biaryl compounds.
Substitution Reactions: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: This compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for biologically active compounds.
Catalysis: It is used in catalytic processes, particularly in cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and cyclohexyloxy groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in Suzuki coupling reactions. The cyclohexyloxy group can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:
2-(Cyclohexyloxy)pyrimidine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the cyclohexyloxy group, which may affect its solubility and reactivity.
2-(Methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar structure but with a methoxy group instead of a cyclohexyloxy group, potentially altering its physical and chemical properties.
Propriétés
Formule moléculaire |
C16H25BN2O3 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3 |
Clé InChI |
RURFALCTNBUKPI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


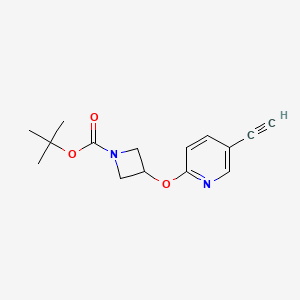
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)


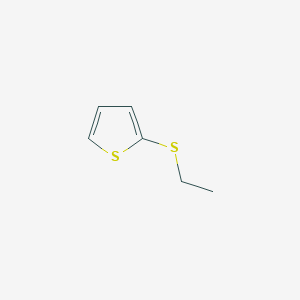

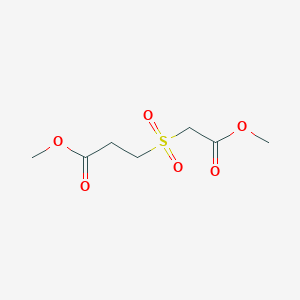
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
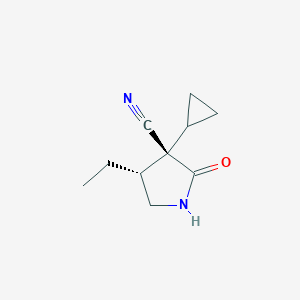

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
